molecular formula C15H17NO4S B2698013 N-Benzyl-3,4-dimethoxybenzenesulfonamide CAS No. 185300-34-9

N-Benzyl-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2698013
CAS No.: 185300-34-9
M. Wt: 307.36
InChI Key: VKKVQTFXBJRYSB-UHFFFAOYSA-N
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Description

N-Benzyl-3,4-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C15H17NO4S It is a sulfonamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Benzyl-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2,4-dimethoxybenzenesulfonamide
  • N-Butylbenzenesulfonamide
  • N-Benzylbenzenesulfonamide

Uniqueness

N-Benzyl-3,4-dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The benzyl group attached to the nitrogen atom also contributes to its distinct properties compared to other sulfonamide derivatives .

Properties

IUPAC Name

N-benzyl-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVQTFXBJRYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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